4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]benzoic acid
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Overview
Description
“4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]benzoic acid” is a chemical compound with the molecular formula C16H16N2O5S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=S (NC1=CC=C (C (O)=O)C=C1) (C2=CC=C (NC (C)=O)C=C2)=O
. The InChI representation is 1S/C15H14N2O5S/c1-10 (18)16-12-6-8-14 (9-7-12)23 (21,22)17-13-4-2-11 (3-5-13)15 (19)20/h2-9,17H,1H3, (H,16,18) (H,19,20)
.
Scientific Research Applications
Receptor Selectivity and Antagonism
4-([({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]benzoic acid and its analogs have been studied for their receptor selectivity and antagonism, particularly targeting the EP1 receptor subtype. These compounds have shown promise as functional PGE2 antagonists. Structural modifications to improve hydrophilicity have resulted in compounds with optimized antagonist activity, some demonstrating in vivo antagonist activities. These findings highlight the compound's potential in developing therapeutics with specific receptor target profiles (Naganawa et al., 2006).
Chemical Synthesis and Characterization
Research has also delved into the synthesis and characterization of derivatives and analogs of 4-([({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]benzoic acid. For instance, studies have explored the cyclization reactions of related sulfonamide derivatives, leading to the creation of compounds with potential biochemical applications. These synthetic pathways offer insights into the versatility of the compound's chemical structure for generating a variety of bioactive molecules (Ukrainets et al., 2014).
Enzyme Inhibition and Molecular Interaction
Further research has focused on optimizing the structure of sulfonamide derivatives, including 4-([({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]benzoic acid, to enhance their selectivity and activity as EP1 receptor antagonists. These studies are significant for understanding the compound's potential in modulating physiological processes through enzyme inhibition and receptor interaction. Additionally, efforts to minimize potential drug interactions by reducing inhibitory activity against hepatic cytochrome P450 isozymes have been noteworthy (Naganawa et al., 2006).
Antimicrobial Activities
The compound and its derivatives have been investigated for their antimicrobial properties as well. Synthesis of 4-(substituted phenylsulfonamido)benzoic acids and their evaluation against various microbial strains have shown promising antimicrobial activities. These studies contribute to the potential use of the compound in developing new antimicrobial agents with specific activities against target microorganisms (Dineshkumar & Thirunarayanan, 2019).
Safety and Hazards
Properties
IUPAC Name |
4-[[(4-acetamidophenyl)sulfonylamino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-11(19)18-14-6-8-15(9-7-14)24(22,23)17-10-12-2-4-13(5-3-12)16(20)21/h2-9,17H,10H2,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDGWUPMRIQILX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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